2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid
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Overview
Description
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group, an isoxazolidine ring, and a carboxylic acid functional group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group of isoxazolidine with a fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the introduction of the carboxylic acid group through various chemical reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, leading to different derivatives.
Substitution: The fluorenyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a protecting group in peptide synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid involves its interaction with various molecular targets. The fluorenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The isoxazolidine ring may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.
Comparison with Similar Compounds
Fluorenylmethoxycarbonyl (Fmoc) derivatives: These compounds share the fluorenyl group and are commonly used in peptide synthesis.
Isoxazolidine derivatives: Compounds with similar ring structures but different substituents.
Carboxylic acid derivatives: Molecules with carboxylic acid functional groups but different core structures.
Uniqueness: 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoxazolidine-5-carboxylic acid is unique due to the combination of its fluorenyl group, isoxazolidine ring, and carboxylic acid functional group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-18(22)17-9-10-20(25-17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNQSLBVZAMBNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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